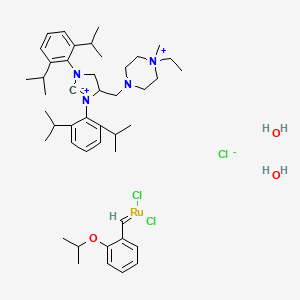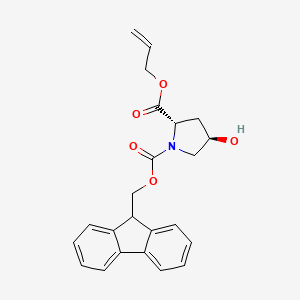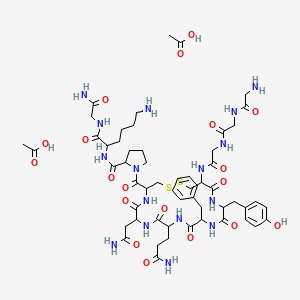
H-Gly-Gly-Gly-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Lys-Gly-NH2.2CH3CO2H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terlipressin Diacetate Salt is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor. It is primarily used to treat bleeding caused by esophageal varices and hepatorenal syndrome. Terlipressin Diacetate Salt is a prodrug of lysine vasopressin, which means it is converted into the active form, lysine vasopressin, in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Terlipressin Diacetate Salt is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions. The final product is purified using chromatographic techniques .
Industrial Production Methods
In industrial settings, the production of Terlipressin Diacetate Salt involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
Terlipressin Diacetate Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pH levels, and solvents .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Terlipressin Diacetate Salt. These derivatives may have different pharmacological properties and can be used for various research applications .
Scientific Research Applications
Terlipressin Diacetate Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide-based drug design.
Biology: It is used to study the physiological effects of vasopressin analogues and their role in regulating blood pressure and kidney function.
Medicine: It is used in clinical research to develop new treatments for conditions like hepatorenal syndrome and variceal bleeding.
Industry: It is used in the pharmaceutical industry for the production of peptide-based drugs and as a reference standard for quality control
Mechanism of Action
Terlipressin Diacetate Salt exerts its effects by acting as a vasoconstrictor. It binds to vasopressin V1 receptors on the surface of vascular smooth muscle cells, leading to the activation of intracellular signaling pathways that result in the contraction of these cells. This reduces blood flow to certain areas, such as the esophageal varices, and helps to control bleeding. Additionally, it has antidiuretic effects by acting on the kidneys to reduce urine output .
Comparison with Similar Compounds
Similar Compounds
Vasopressin: An endogenous neurohormone with similar vasoconstrictive and antidiuretic properties.
Lysine Vasopressin: The active form of Terlipressin Diacetate Salt, which has similar pharmacological effects.
Desmopressin: A synthetic analogue of vasopressin used to treat diabetes insipidus and bedwetting
Uniqueness
Terlipressin Diacetate Salt is unique in its longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin. This makes it more effective in certain clinical settings, such as the treatment of hepatorenal syndrome and variceal bleeding .
Properties
Molecular Formula |
C56H82N16O19S2 |
|---|---|
Molecular Weight |
1347.5 g/mol |
IUPAC Name |
acetic acid;1-[19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4) |
InChI Key |
WNFVFDPQEHRNTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


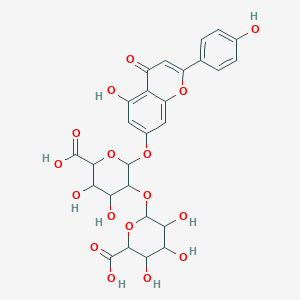
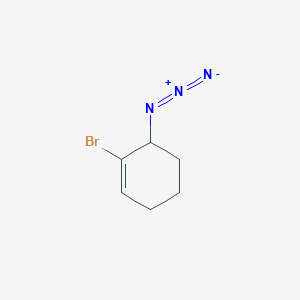
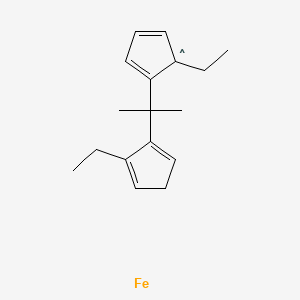
![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)
![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)

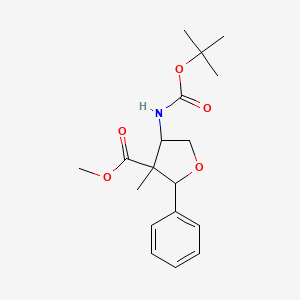
![1-(3-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12308322.png)
![(E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B12308323.png)
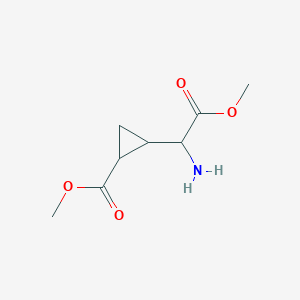
![17-(4,5-dihydroxy-6-methylhept-6-en-2-yl)-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12308331.png)
